molecular formula C20H19N3O3 B5847501 ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B5847501
M. Wt: 349.4 g/mol
InChI Key: APZGXBIQUOQPDL-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by blocking the activation of NF-κB pathway. It has also been reported to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, pain, and fever. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, analgesic, antipyretic, neuroprotective, and anticancer properties, which make it a promising candidate for various research studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in lab experiments.

Future Directions

There are several future directions for the research on ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate. One of the potential areas of research is its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, this compound can be further studied for its potential as a cancer chemopreventive agent. Additionally, the mechanism of action of this compound can be further elucidated to understand its diverse biological activities. Furthermore, the synthesis process can be optimized to achieve higher yields and purity of the product.

Synthesis Methods

The synthesis of ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 2-methylbenzohydrazide in the presence of sodium ethoxide. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final compound. The synthesis process has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as a cancer chemopreventive agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-26-20(25)17-13-21-23(15-10-5-4-6-11-15)18(17)22-19(24)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZGXBIQUOQPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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